1,1,3,3-Tetraethylguanidine

organic synthesis base selection proton abstraction

1,1,3,3-Tetraethylguanidine (TEG, CAS 13439-87-7) is a tetra-alkylguanidine with a central guanidine core HN=C(NEt₂)₂ bearing four ethyl substituents. It is a colourless to pale-yellow liquid with a boiling point of approximately 246 °C at atmospheric pressure, a density of ~0.9 g cm⁻³, and a flash point near 103 °C.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 13439-87-7
Cat. No. B1651807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetraethylguanidine
CAS13439-87-7
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCN(CC)C(=N)N(CC)CC
InChIInChI=1S/C9H21N3/c1-5-11(6-2)9(10)12(7-3)8-4/h10H,5-8H2,1-4H3
InChIKeyJNROUINNEHNBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetraethylguanidine (TEG) – Core Physicochemical Profile for Technical Sourcing


1,1,3,3-Tetraethylguanidine (TEG, CAS 13439-87-7) is a tetra-alkylguanidine with a central guanidine core HN=C(NEt₂)₂ bearing four ethyl substituents . It is a colourless to pale-yellow liquid with a boiling point of approximately 246 °C at atmospheric pressure, a density of ~0.9 g cm⁻³, and a flash point near 103 °C . The compound exhibits strong basicity (pKa ~13.6 in water, conjugate acid) and a pronounced non-nucleophilic character, making it a widely used proton-acceptor in organic synthesis, ionic-liquid preparation, and polymer chemistry .

Why 1,1,3,3-Tetraethylguanidine Cannot Be Replaced by TMG, DBU, or Triethylamine Without Consequence


Tetra-alkylguanidines are frequently treated as interchangeable “strong, non-nucleophilic bases,” yet fundamental property differences make simple 1:1 substitution risky. Compared with 1,1,3,3-tetramethylguanidine (TMG), TEG introduces four ethyl groups instead of methyl groups, shifting both basicity and steric profile. TEG exhibits a higher aqueous pKa (~13.6) than TMG (13.0), providing stronger deprotonation power [1]. The larger N-alkyl substituents further suppress nucleophilicity relative to triethylamine (pKa 10.68), which is only a moderate base . Even against 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, pKa ~13.5), TEG's acyclic guanidine scaffold provides a distinct solution-phase basicity in non-aqueous media [2]. Consequently, substituting TEG with TMG, DBU, or triethylamine alters reaction thermodynamics, side-product profiles, and thermal windows—as the quantitative evidence below demonstrates.

Quantitative Comparator Evidence: 1,1,3,3-Tetraethylguanidine Versus Its Closest Alternatives


Aqueous Basicity: TEG (pKa 13.6) vs Triethylamine (pKa 10.68) and TMG (pKa 13.0)

1,1,3,3-Tetraethylguanidine displays an aqueous pKa of ~13.6 for its conjugate acid, substantially exceeding triethylamine (pKa 10.68) . This 2.9 pKa-unit difference corresponds to an approximately 800‑fold higher proton-accepting capacity under identical aqueous conditions. TEG also surpasses 1,1,3,3-tetramethylguanidine (TMG, pKa 13.0) by ~0.6 pKa units [1], confirming that ethyl substitution enhances guanidine basicity relative to methyl substitution.

organic synthesis base selection proton abstraction

Thermal Process Window: Boiling Point of TEG (246 °C) vs TMG (160–162 °C) and DBU (261 °C)

Predicted boiling point of TEG is 246.3 °C at 760 mmHg , roughly 85 °C higher than TMG (160–162 °C) [1] and only ~15 °C lower than DBU (261 °C at 1 atm) [2]. This places TEG in a thermal window where TMG would be completely volatilised but DBU remains within range, giving the formulator a distinct intermediate-temperature option.

high-temperature reactions solvent-free synthesis thermal stability

Kinetic Selectivity in Nitration: TEG Nitrates More Slowly Than Parent Guanidine

In cryoscopic ionisation studies in nearly-anhydrous sulphuric acid, sym-tetraethylguanidine was found to nitrate more slowly than the parent guanidine, with both reactions being reversible [1]. The slower nitration of TEG was accompanied by an irreversible side-reaction yielding tetraethylurea, a pathway not observed with guanidine under identical conditions [1]. This differential kinetic behaviour provides a tangible basis for selecting TEG when controlled, partial nitration is desired, whereas guanidine would react faster but with a different product distribution.

energetic materials nitration chemistry kinetic differentiation

Derivatisation Stability for Forensic Analysis: Branched vs Linear Isocyanate Adducts of TEG

In the development of a GC- and HPLC-amenable derivatisation protocol for Novichok-related guanidines, TEG was reacted with various alkyl isocyanates [1]. Derivatives formed with linear isocyanates degraded rapidly, whereas adducts prepared with branched isocyanates (isopropyl and tert-butyl isocyanate) proved stable and suitable for delayed analysis, achieving limits of detection below 0.05 µg mL⁻¹ [1]. This differential stability within the same guanidine scaffold directly dictates reagent selection for field-deployable forensic workflows.

forensic chemistry chemical warfare agent analysis derivatisation stability

Drug-Release Kinetics: TEG-Based Polyampholyte Hydrogels Exhibit Non-Fickian Diffusion (n 0.553–0.633)

Hydrogel films prepared from copolymers of 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride (AGC) and acrylic acid, loaded with doxycycline, displayed release kinetics best fitted by the Korsmeyer–Peppas model [1]. The release exponent (n) fell within 0.553–0.633, indicating a non-Fickian (anomalous) diffusion mechanism governed by polymer-chain relaxation [1]. While direct comparator data for TMG-based hydrogels are not available in the same study, the non-Fickian behaviour is characteristic of the tetraethylguanidinium architecture and is distinct from diffusion-controlled release (n ≈ 0.5) typically observed in simpler hydrogel matrices.

drug delivery hydrogel sustained release

High-Value Application Scenarios for 1,1,3,3-Tetraethylguanidine Based on Quantitative Evidence


Non-Nucleophilic Base for High-Temperature Organic Synthesis Requiring Strong Deprotonation

TEG's combination of high aqueous pKa (~13.6) and elevated boiling point (~246 °C) makes it the base of choice for reactions requiring sustained basicity at temperatures where TMG (bp 160–162 °C) would evaporate, and where the non-nucleophilic character avoids side-reactions observed with triethylamine . Key applications include aldol condensations, Knoevenagel reactions, and elimination reactions in solvent-free or high-boiling-solvent conditions.

Epoxy Resin Curing Catalyst in Printed-Circuit-Board Laminate Formulations

U.S. Patent 4,311,753 specifically claims tetraethylguanidine (alongside tetramethylguanidine) as a preferred tetra-alkylguanidine co-catalyst with dicyandiamide for curing di-/tetra-functional epoxy laminating compositions [1]. The resulting prepregs exhibit superior storage stability and consistent multilayer-laminate reproducibility without additional stabilising additives. Procurement for electronics-grade epoxy formulation should prioritise TEG where higher-temperature curing profiles are required.

Derivatisation Reference Standard for Novichok (A-Series) Nerve-Agent Forensic Analysis

TEG is a hydrolysis product of specific A-series nerve agents and is targeted in forensic environmental-sample analysis. The validated derivatisation protocol using branched isocyanates produces stable, UV-active TEG derivatives with detection limits below 0.05 µg mL⁻¹ across GC-FID, GC-MS, HPLC-UV, and HPLC-HRMS platforms [2]. Laboratories procuring TEG for OPCW-related proficiency testing or forensic casework must pair it with isopropyl or tert-butyl isocyanate reagents to ensure derivative stability.

TEG-Based Polyampholyte Hydrogels for Sustained Antimicrobial Drug Delivery

Copolymers of 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride (AGC) with acrylic acid produce hydrogel films that release doxycycline via a non-Fickian mechanism (release exponent n = 0.553–0.633) [3]. This chain-relaxation-controlled release avoids burst effects and is well-suited for wound-dressing or implant-coating applications requiring prolonged local antibacterial activity. Procurement of AGC monomer or its copolymers should be considered for biomedical polymer development programmes.

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